2-(4-Benzylamino-cyclohexyloxy)-ethanol 2-(4-Benzylamino-cyclohexyloxy)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477868
InChI: InChI=1S/C15H23NO2/c17-10-11-18-15-8-6-14(7-9-15)16-12-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2
SMILES: C1CC(CCC1NCC2=CC=CC=C2)OCCO
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

2-(4-Benzylamino-cyclohexyloxy)-ethanol

CAS No.:

Cat. No.: VC13477868

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Benzylamino-cyclohexyloxy)-ethanol -

Specification

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name 2-[4-(benzylamino)cyclohexyl]oxyethanol
Standard InChI InChI=1S/C15H23NO2/c17-10-11-18-15-8-6-14(7-9-15)16-12-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2
Standard InChI Key UKHVRCQSPPWUJS-UHFFFAOYSA-N
SMILES C1CC(CCC1NCC2=CC=CC=C2)OCCO
Canonical SMILES C1CC(CCC1NCC2=CC=CC=C2)OCCO

Introduction

Synthesis

The synthesis of 2-(4-Benzylamino-cyclohexyloxy)-ethanol involves multiple steps:

  • Cyclohexyloxy Intermediate Formation:

    • Cyclohexanol reacts with a halogenating agent (e.g., thionyl chloride) to produce cyclohexyloxy halide.

  • Amination:

    • Cyclohexyloxy halide undergoes nucleophilic substitution with benzylamine to form the benzylamino-cyclohexyloxy intermediate.

  • Ethanol Addition:

    • The intermediate reacts with ethanol in the presence of a base (e.g., sodium hydroxide) to yield the final product.

Industrial Synthesis:

For large-scale production, continuous flow reactors are employed to optimize reaction conditions. Catalysts such as transition metals may be used to enhance yield and efficiency.

Chemical Reactions

2-(4-Benzylamino-cyclohexyloxy)-ethanol is reactive due to its functional groups:

  • Oxidation: The ethanol group can be oxidized to aldehydes or carboxylic acids using agents like potassium permanganate.

  • Reduction: The benzylamino group can be reduced to primary amines with reducing agents like lithium aluminum hydride.

  • Substitution: The hydroxyl group in the ethanol moiety can be replaced by other functional groups under acidic or basic conditions.

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4, CrO3Benzylamino-cyclohexyloxy-acetic acid
ReductionNaBH4, LiAlH4Benzylamino-cyclohexyloxy-ethane
SubstitutionStrong acids or basesFunctionalized derivatives

Scientific Research

  • Chemical Synthesis: Used as a building block for more complex molecules.

  • Biological Studies: Investigated for enzyme inhibition and receptor binding properties.

Medicinal Chemistry

Preliminary studies suggest potential therapeutic applications due to its bioactive functional groups:

  • Anti-inflammatory effects through cytokine modulation.

  • Antimicrobial activity against bacterial pathogens.

Industrial Applications

The compound serves as a precursor for specialty chemicals and materials development.

Cytotoxicity

In vitro experiments on cancer cell lines (e.g., MDA-MB-231) demonstrate dose-dependent cytotoxic effects, suggesting potential use in oncology research.

Anti-inflammatory Effects

Emerging evidence highlights its role in modulating inflammatory cytokines, which could make it useful for treating inflammatory diseases.

Comparison with Similar Compounds

Compound NameStructural DifferenceApplications/Properties
4-Benzylamino-cyclohexyloxy-acetic acidAcetic acid group instead of ethanolHigher acidity; potential in pH-sensitive systems
4-Benzylamino-cyclohexyloxy-methanolMethanol group instead of ethanolLower molecular weight; reduced solubility
4-Benzylamino-cyclohexyloxy-propanolPropanol group instead of ethanolIncreased hydrophobicity

Mechanism of Action

The compound interacts with molecular targets via:

  • Hydrogen bonding (via hydroxyl and amino groups).

  • Hydrophobic interactions (via the cyclohexyloxy moiety).

These interactions may inhibit enzymes or bind to receptors, modulating biological pathways.

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